2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

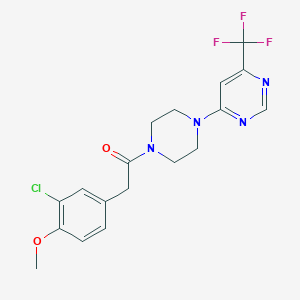

The compound 2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone features a central ethanone group bridging two key moieties:

- A 3-chloro-4-methoxyphenyl group: This aromatic ring provides electron-withdrawing (Cl) and electron-donating (OCH₃) substituents, influencing electronic and steric properties.

Below, we compare its structural and functional attributes with analogs reported in the literature.

Properties

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClF3N4O2/c1-28-14-3-2-12(8-13(14)19)9-17(27)26-6-4-25(5-7-26)16-10-15(18(20,21)22)23-11-24-16/h2-3,8,10-11H,4-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPXLEYIZSFORO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-Chloro-4-methoxyphenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 407.81 g/mol. The structure features a chloro-substituted methoxyphenyl moiety linked to a piperazine derivative, which is further substituted with a trifluoromethyl-pyrimidine group. This unique structure suggests potential interactions with biological targets.

Research indicates that compounds with similar structural motifs often exhibit activity through modulation of various signaling pathways. For instance, derivatives containing piperazine and pyrimidine rings have been shown to interact with neurotransmitter receptors and kinases, potentially influencing neuropharmacological responses and anti-inflammatory pathways.

1. Anti-inflammatory Effects

Recent studies have demonstrated that compounds structurally related to the target molecule can inhibit the production of nitric oxide (NO) in macrophage cells stimulated by lipopolysaccharides (LPS). Specifically, derivatives have shown significant reductions in inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at non-cytotoxic concentrations. This suggests that the compound may be effective in managing inflammation-related disorders by downregulating pro-inflammatory mediators .

2. Anticancer Potential

The compound's structural similarity to known anticancer agents raises interest regarding its potential cytotoxic effects on cancer cell lines. For example, studies on similar pyrimidine derivatives have indicated their ability to induce cell cycle arrest and apoptosis in various cancer types, including breast and colorectal cancers. The specific interaction with cyclin-dependent kinases (CDKs) has been noted as a critical mechanism for inhibiting tumor growth .

Case Study 1: In Vitro Evaluation

A study evaluated the cytotoxicity of related compounds on various cancer cell lines, revealing IC50 values that suggest significant growth inhibition. For instance, compounds demonstrated IC50 values ranging from 0.25 μM to 0.5 μM against sensitive cancer cell lines, indicating promising therapeutic potential .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been employed to assess the binding affinity of the compound to key targets such as iNOS and COX-2. The results indicated strong hydrophobic interactions, supporting the hypothesis that this compound could serve as a lead for developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aromatic Substituent Variations

3-Chloro-4-methoxyphenyl vs. 4-Chloro-2-(trifluoromethyl)phenyl

- Target Compound : The 3-chloro-4-methoxyphenyl group balances steric bulk and electronic effects. Methoxy enhances solubility, while chloro directs electrophilic interactions .

Fluorophenyl and Chlorophenyl Derivatives

- Analog: [4-(3-Chlorophenyl)piperazin-1-yl]-[1-(6-phenoxypyrimidin-4-yl)piperidin-4-yl]methanone () replaces methoxy with phenoxy, introducing a bulkier substituent that may hinder receptor binding .

- Analog: 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone () uses fluorophenyl, which offers smaller steric impact but stronger electron-withdrawing effects .

Heterocyclic Core Modifications

Pyrimidine vs. Thienopyrimidine

- Target Compound : The pyrimidine core allows for planar π-π stacking interactions.

- Analog: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine () incorporates a thienopyrimidine core, enhancing electron deficiency and altering binding kinetics .

Pyrimidine vs. Pyrazolopyrimidine

Linker and Functional Group Variations

Ethanone vs. Methanone Linkers

- Analog: [4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone () uses a methanone linker with piperidine instead of piperazine, reducing basicity and altering spatial orientation .

Sulfonyl vs. Trifluoromethyl Groups

Additional Substituent Effects

Alkyl Chain Modifications

- Analog: 1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () extends the alkyl chain to butanone, increasing flexibility and hydrophobicity .

Methylpiperazine vs. Piperazine

Data Tables: Comparative Physical and Structural Properties

Table 1: Physical Properties of Selected Analogs

Table 2: Functional Group Impact on Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.